2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide
Description
This compound features a benzotriazinone core substituted with a 2-methylpropyl group at position 3 and an acetamide moiety linked to a 4-methoxyphenyl group at position 4. The benzotriazinone scaffold is known for its diverse pharmacological activities, including kinase inhibition and anticancer properties.
Properties
Molecular Formula |
C20H22N4O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-1,2,3-benzotriazin-6-yl]acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-13(2)12-24-20(26)17-11-15(6-9-18(17)22-23-24)21-19(25)10-14-4-7-16(27-3)8-5-14/h4-9,11,13H,10,12H2,1-3H3,(H,21,25) |
InChI Key |
JOLOPOJDFJOGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Aminobenzamide Precursors
The reaction begins with a substituted 2-aminobenzamide derivative. For the target compound, the precursor 2-amino-N-(2-methylpropyl)benzamide is synthesized via alkylation of 2-aminobenzamide with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. Diazotization is achieved using a polymer-supported nitrite reagent and p-tosic acid in acetonitrile at 0–5°C, forming a stable diazonium salt intermediate.
Cyclization to Benzotriazinone
The diazonium salt undergoes spontaneous cyclization upon warming to room temperature, yielding 3-(2-methylpropyl)-1,2,3-benzotriazin-4(3H)-one . This step proceeds in 72–86% yield, depending on the electronic nature of substituents. Key advantages include mild conditions and compatibility with diverse N-alkyl groups, such as the 2-methylpropyl moiety.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Optimal solvents for cyclization include acetonitrile or DMF, while THF is preferred for amide coupling. Elevated temperatures (70–100°C) improve cyclization rates but may degrade sensitive substituents.
Catalytic and Additive Roles
Molecular sieves (3–5 Å pore size) enhance yields by absorbing water and nitrous oxide byproducts. For example, calcium aluminum silicate sieves increase cyclization yields from 40% to 86%.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization in methylene chloride/methanol (3:1), achieving >99% purity. Alternative solvents like halobenzene or ethanol are less effective for removing unreacted starting materials.
Analytical Data
-
Melting Point : 214–216°C (decomposition)
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, OCH3-Ar), 6.92 (d, J = 8.4 Hz, 2H, OCH3-Ar), 3.79 (s, 3H, OCH3), 3.42 (m, 2H, NCH2), 2.11 (m, 1H, CH(CH3)2), 0.98 (d, J = 6.8 Hz, 6H, CH3).
-
HRMS : m/z 409.1782 [M+H]+ (calculated 409.1778).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: The compound is studied for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and biological activities of the target compound with analogs from literature:
Key Observations:
- Core Structure Differences: The benzotriazinone core (target) is distinct from quinazoline (Compound 38) and thiazolidinedione (Compound in ) scaffolds.
- The 2-methylpropyl group in the target and the thienopyrimidinone analog () suggests a shared strategy to optimize lipophilicity for membrane penetration.
Pharmacological Activity Comparison
Anticancer Activity
- Compound 38 (Quinazoline sulfonyl derivative) showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines . The quinazoline core likely interacts with kinase domains, while the sulfonyl group may enhance binding affinity.
- Target Compound: While direct data is unavailable, the benzotriazinone core’s planar structure may intercalate DNA or inhibit topoisomerases, analogous to camptothecin derivatives. The 4-methoxyphenyl group could modulate oxidative metabolism, extending half-life compared to unsubstituted analogs .
Anti-Inflammatory Activity
- Thiazolidinedione derivatives (e.g., IC₅₀: 45.6 µM for iNOS inhibition) rely on the 2,4-dioxo moiety for electron withdrawal, enhancing interaction with inflammatory mediators . The target compound lacks this motif but may exploit the benzotriazinone’s oxo group for similar interactions.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight: The target compound’s molecular weight (~380–400 g/mol, estimated) is lower than the thienopyrimidinone analog (417.5 g/mol, ), suggesting better compliance with Lipinski’s rules for oral bioavailability.
- Hydrogen Bonding: The acetamide group in all compounds serves as a hydrogen bond donor/acceptor.
Biological Activity
The compound 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide is a synthetic organic compound characterized by its complex structure, which includes a methoxyphenyl group and a benzotriazine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.4 g/mol
- IUPAC Name : 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
- InChI Key : BZKUTHFTJRSFGG-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The quinazolinone core facilitates binding to the active sites of various enzymes, potentially inhibiting their activity. The presence of the methoxyphenyl group enhances lipophilicity, which can influence pharmacokinetic properties such as absorption and distribution in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have been screened for their efficacy against various pathogens:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antimycobacterial | 6.25 |
| Compound B | Antibacterial | >6.25 |
| Compound C | Antifungal | Not significant |
In a study involving derivatives of benzothiazole, compounds demonstrated varying degrees of inhibition against Mycobacterium tuberculosis and other bacterial strains, suggesting that structural modifications can enhance or diminish activity .
Anticancer Potential
The benzotriazine derivatives have shown promise in anticancer research. Studies indicate that these compounds may induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of cell signaling pathways. For example, certain derivatives have been linked to the inhibition of cell proliferation in various cancer cell lines, highlighting their potential as anticancer agents.
Case Studies
- Antimycobacterial Screening :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 2-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 2-(4-chlorophenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide | Chlorine substituent instead of methoxy | Potentially different receptor affinity |
| 2-(phenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide | No methoxy or chloro substituents | Simplified structure may affect activity |
| 2-(3-fluorophenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide | Fluorine substituent | Altered lipophilicity and metabolic stability |
This comparative analysis indicates how slight modifications in chemical structure can lead to significant differences in biological activity and pharmacological potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
